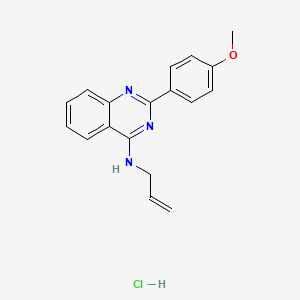
N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit promising activity against various diseases, including cancer, neurological disorders, and inflammation.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Additionally, it has been found to bind to the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been found to exhibit various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
The advantages of using N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide in lab experiments include its high potency, selectivity, and specificity towards its target enzymes and receptors. However, its limitations include its low solubility in water, which can hinder its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide. These include the development of more efficient and cost-effective synthesis methods, the identification of new target enzymes and receptors, and the evaluation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to investigate its safety and toxicity profiles in humans and to develop new drug formulations with improved pharmacokinetic properties.
In conclusion, N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop new drug formulations with improved pharmacokinetic properties.
合成法
The synthesis of N-(2-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 2-fluorobenzylamine and 2-chlorobenzylamine with piperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The resulting product is purified through column chromatography to obtain the desired compound.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-18-7-3-1-5-16(18)13-23-20(25)15-9-11-24(12-10-15)14-17-6-2-4-8-19(17)22/h1-8,15H,9-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPONLNUITMVMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-(2-fluorobenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4942360.png)
![3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-1-ethylpyridinium 4-methylbenzenesulfonate](/img/structure/B4942368.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)



![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4942424.png)
![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)
![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)

![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)